molecular formula C17H24FN3O6S B2925419 N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 872724-76-0

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2925419
CAS No.: 872724-76-0
M. Wt: 417.45
InChI Key: MJONCVKQIWTPFF-UHFFFAOYSA-N
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Description

N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a sulfonamide-derived ethanediamide featuring a 1,3-oxazinan-2-ylmethyl core. The compound’s structure includes a 4-fluoro-3-methylbenzenesulfonyl group at the 3-position of the oxazinan ring and a 2-methoxyethyl substituent on the ethanediamide nitrogen. This design combines sulfonamide bioactivity with enhanced solubility due to the methoxyethyl group.

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O6S/c1-12-10-13(4-5-14(12)18)28(24,25)21-7-3-8-27-15(21)11-20-17(23)16(22)19-6-9-26-2/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJONCVKQIWTPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Research Implications

While pharmacological data for the target compound are lacking, structural comparisons suggest:

  • Agrochemical Potential: Analogs like ’s furan-containing derivative may share pesticidal properties with compounds in the Pesticide Chemicals Glossary (e.g., flubenzimine, ), though direct evidence is absent .
  • Synthetic Optimization : The high purity (95%+) of ’s analog highlights the feasibility of scalable synthesis for this class .

Biological Activity

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the oxazinan ring and sulfonamide moiety, suggest potential biological activities that could be leveraged for therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The compound is characterized by:

  • Oxazinan Ring : A cyclic structure that contributes to its biological activity.
  • Fluorinated Aromatic Rings : The presence of fluorine atoms enhances the compound's lipophilicity and can influence its interaction with biological targets.
  • Ethanediamide Group : This moiety may play a role in the compound's ability to interact with enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, affecting signal transduction processes.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related oxazinone derivatives have shown:

  • Cytotoxicity Against Cancer Cell Lines : Compounds demonstrated IC50 values ranging from 4.47 to 52.8 µM against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .
  • Mechanism of Action : These compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, suggesting a potential role as antimitotic agents .

Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes:

  • Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization .
  • Matrix Metalloproteinase Inhibition : Some derivatives have been studied for their ability to inhibit MMPs, which are involved in extracellular matrix degradation .

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(pyridin-2-yl)ethanediamideOxazinan structure with pyridinePotential anticancer activity
5g (from study)Trimethoxyphenyl groupStrong antiproliferative effects against cancer cells
Combretastatin A-4Natural anti-tubulin agentInduces mitotic arrest

Case Studies

  • Cytotoxicity Testing : A series of oxazinonaphthalene derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines. The most active compounds were evaluated for their mechanism of action involving tubulin inhibition .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to tubulin and other target proteins, providing insights into their potential therapeutic mechanisms .

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